1,4-Bis(bromoacetyl)benzene
Description
Significance of 1,4-Bis(bromoacetyl)benzene as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate, particularly in the synthesis of heterocyclic compounds. researchgate.net The presence of two reactive α-haloketone moieties allows it to react with a wide range of dinucleophiles, leading to the formation of various fused and unfused heterocyclic systems. This capability is crucial in medicinal chemistry and materials science, where nitrogen- and sulfur-containing heterocycles are fundamental components of many bioactive molecules and functional materials. rsc.orgresearchgate.netnih.gov
Its symmetrical structure is particularly advantageous for creating bridged bis-heterocyclic compounds, where two heterocyclic rings are linked by a 1,4-phenylene group. researchgate.net These structures are of interest for their unique electronic and photophysical properties, finding potential applications in the development of organic semiconductors, fluorescent probes, and other advanced materials. The reactivity of the bromoacetyl groups enables a variety of cyclization reactions, providing access to a diverse library of compounds that would be challenging to synthesize through other methods. mdpi.comorganic-chemistry.org
Historical Context of Bis-α-Haloacetophenone Derivatives in Chemical Research
The utility of α-haloacetophenones as reactive intermediates in organic synthesis has been recognized for over a century. Their ability to undergo nucleophilic substitution at the α-carbon and addition at the carbonyl group has made them staples in the construction of a wide array of organic molecules. The development of bis-α-haloacetophenone derivatives, such as this compound, represents a logical extension of this chemistry, enabling the synthesis of more complex, symmetrical structures.
Early research into related compounds, like bis-chalcones which also contain two reactive carbonyl systems, laid the groundwork for understanding the reactivity of such bifunctional molecules. nih.gov The exploration of various cyclization and condensation reactions involving these precursors has been a continuous area of research. In recent decades, with the increasing demand for novel materials and pharmaceuticals, the interest in symmetrical building blocks like this compound has intensified. Advances in catalytic systems and a deeper understanding of reaction mechanisms, such as those involving benzyne (B1209423) intermediates for heterocycle synthesis, have further expanded the synthetic possibilities. rsc.org
Structural Framework and Reactivity Considerations for Diverse Synthetic Pathways of this compound
The structural framework of this compound is key to its reactivity. The molecule possesses a rigid 1,4-disubstituted benzene (B151609) core, which ensures that the two reactive bromoacetyl groups are held at a fixed distance and orientation from each other. This geometric constraint is a powerful tool in directing the outcome of cyclization reactions, particularly in the formation of macrocycles and bridged systems.
The reactivity of the molecule is dominated by the two bromoacetyl functional groups. Each group contains two electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. This dual reactivity allows for a variety of synthetic transformations. The most common reaction pathway involves the reaction with dinucleophiles, where each nucleophilic center of the reagent attacks an electrophilic site on this compound. For instance, reaction with binucleophiles containing nitrogen and/or sulfur atoms is a widely used strategy for the synthesis of nitrogen- and sulfur-containing heterocycles. nih.govorganic-chemistry.orgclockss.org The specific reaction conditions can be tuned to favor either stepwise or concerted mechanisms, leading to a diverse range of products. The study of crystal structures of similar dibromo-benzene derivatives reveals the importance of intermolecular interactions, which can influence the packing and solid-state properties of the resulting compounds. mdpi.comrsc.orgresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈Br₂O₂ |
| Molecular Weight | 320.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 165-169 °C |
| Boiling Point | 433.9±40.0 °C at 760 mmHg |
| Density | 1.8±0.1 g/cm³ |
| CAS Number | 946-03-2 |
Note: The properties listed above are based on available data and may vary slightly.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[4-(2-bromoacetyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQRKLOVEHCPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346746 | |
| Record name | 1,4-Bis(bromoacetyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-03-2 | |
| Record name | 1,4-Bis(bromoacetyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Bis Bromoacetyl Benzene and Analogues
Established Preparative Routes for 1,4-Bis(bromoacetyl)benzene
Bromination of 1,4-Diacetylbenzene (B86990) and Related Precursors
The most conventional and widely documented method for preparing this compound is through the direct bromination of 1,4-diacetylbenzene. researchgate.net This reaction typically involves treating 1,4-diacetylbenzene with a brominating agent. Common reagents for this transformation include elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often carried out in a suitable organic solvent.
Another established route involves the Friedel-Crafts acylation of a benzene (B151609) derivative. For instance, the synthesis of 4,4'-bis(2-bromoacetyl)biphenyl, an analogue of this compound, is commonly achieved through the Friedel-Crafts acylation of biphenyl (B1667301) using bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The bromination of precursor molecules is a fundamental strategy. For example, 2,6-bis(bromoacetyl)pyridine has been synthesized by heating 2,6-diacetylpyridine (B75352) with dioxane-dibromide. rsc.org This method is noted for reducing over-bromination, a common side reaction with other brominating agents. rsc.org
Optimization Studies for Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, in the Friedel-Crafts acylation to produce 4,4'-bis(2-bromoacetyl)biphenyl, the reaction is typically conducted in a chlorinated solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) at temperatures ranging from -10°C to 30°C to control the reaction rate and minimize side products.
In the synthesis of 1,4-bis(2-bromoethyl)benzene, another related compound, optimization parameters include using a 1:2 molar ratio of the diol precursor to phosphorus tribromide (PBr₃) to ensure complete conversion. The choice of an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is critical to prevent the hydrolysis of PBr₃. Reflux conditions are often employed to drive the reaction to completion.
Emerging Synthetic Approaches Incorporating Green Chemistry Principles
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free Reaction Systems for α-Bromoketone Synthesis
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a promising alternative. researchgate.netmdpi.com For the synthesis of α-bromoketones, methods have been developed that proceed without a solvent, often with the aid of microwave irradiation or grinding. mdpi.com For example, the reaction of bromo acetyl benzene derivatives with selenourea (B1239437) has been carried out efficiently in a mortar without any solvent. mdpi.com These solvent-free conditions can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in chemical waste. researchgate.net
Catalytic Methodologies in Selective Bromination
The use of catalysts can significantly improve the selectivity and efficiency of bromination reactions, a core principle of green chemistry. researchgate.net Various catalytic systems have been explored for the α-bromination of ketones. For instance, the use of a catalytic amount of p-toluenesulfonic acid with NBS in ionic liquids has been shown to be effective for the synthesis of α-bromoketones. scirp.org Ionic liquids are considered greener alternatives to traditional organic solvents due to their low volatility and potential for recyclability. scirp.org
Another approach involves oxidative bromination, which generates the brominating agent in situ from a less hazardous bromide source. researchgate.net This avoids the direct use of highly toxic and corrosive molecular bromine. rsc.org Oxidants such as oxone, in combination with a bromide salt like ammonium (B1175870) bromide, provide an efficient and greener protocol for the one-pot synthesis of α-bromoketones from secondary alcohols. rsc.org
Microwave-Assisted Synthesis of Bromoacetyl Compounds
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. tandfonline.com The synthesis of various bromoacetyl compounds has been successfully achieved using microwave irradiation. arkat-usa.orgresearchgate.net For example, the synthesis of bis(ω-bromoacetophenones) has been accomplished in shorter times and with better selectivity using NBS and p-toluenesulfonic acid in acetonitrile (B52724) under microwave conditions compared to conventional heating. researchgate.net Similarly, the synthesis of 1,4-bis((4-(quinoxalin-2-yl)phenoxy)methyl)benzene from the corresponding bis(bromoacetyl) arene derivative was significantly faster under microwave irradiation. arkat-usa.org The use of microwave heating in conjunction with solvent-free conditions further enhances the green credentials of these synthetic routes. mdpi.com
Atom Economy and Waste Minimization in the Preparation of Bis-Functionalized Arenes
The synthesis of this compound, a key intermediate for various organic compounds, traditionally involves methods that are now scrutinized under the principles of green chemistry. The primary concerns revolve around poor atom economy and significant waste generation, particularly from Friedel-Crafts acylation and subsequent bromination reactions.
Modern synthetic strategies focus on mitigating these issues by developing catalytic and environmentally benign methodologies. Research efforts are directed towards replacing homogeneous, single-use catalysts with reusable heterogeneous catalysts and employing safer, more atom-economical reagents. researchgate.netresearchgate.net
Key areas of improvement include:
Catalytic Friedel-Crafts Acylation: The use of solid acid catalysts such as zeolites, clays, or metal oxides (e.g., ZnO) offers a green alternative to traditional Lewis acids. researchgate.netresearchgate.net These catalysts can be easily separated from the reaction mixture, regenerated, and reused, which significantly reduces waste. researchgate.net Some protocols also operate under solvent-free conditions, further enhancing their environmental credentials. researchgate.netrsc.org
Alternative Brominating Agents: To circumvent the use of hazardous elemental bromine, researchers have explored alternative reagents like N-bromosuccinimide (NBS). While NBS is effective, the succinimide (B58015) byproduct still impacts the atom economy. Therefore, the development of catalytic bromination cycles that use a bromide source with an in-situ-regenerated oxidant represents a more advanced and atom-economical approach.
One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure improves efficiency by reducing the need for intermediate purification steps, which in turn saves on solvents and energy, and minimizes waste. rsc.org
The following table summarizes and compares different synthetic approaches, highlighting their impact on waste reduction and efficiency.
| Method / Catalyst System | Substrate | Reagents | Key Advantage / Finding |
| Classical Friedel-Crafts Acylation | Benzene derivative | Acyl Halide, Stoichiometric AlCl₃ | Foundational method for C-C bond formation. nih.gov |
| Classical Bromination | 1,4-Diacetylbenzene | Br₂ | Effective and well-established method for α-bromination. researchgate.net |
| Heterogeneous Catalysis | Aromatic compounds | Acylating agent, Solid Acid Catalyst (e.g., Zeolites, Clays, ZnO) | Catalyst is reusable, reducing effluent and waste. researchgate.netresearchgate.net |
| Solvent-Free Synthesis | 1,4-Dialkoxybenzene | Paraformaldehyde, H₂SO₄ (catalytic) | Avoids the use of organic solvents for reaction and extraction, simplifying purification. rsc.org |
| Dehydrogenative Coupling | 2-Amino alcohols or 1,2-diaminobenzene | Base-metal pincer complexes | Forms water and hydrogen as the only byproducts, leading to high atom economy. acs.org |
These advancements underscore a significant trend in chemical synthesis toward processes that are not only effective but also environmentally responsible, aligning with the core tenets of green chemistry to reduce waste and maximize resource efficiency. rsc.org
Reactivity and Derivatization Strategies of 1,4 Bis Bromoacetyl Benzene
Nucleophilic Substitution Reactions at the α-Bromoacetyl Moieties
The core reactivity of 1,4-bis(bromoacetyl)benzene is centered on the two bromoacetyl groups. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This classic SN2 reaction mechanism allows for the introduction of various functionalities, leading to the construction of larger, more intricate molecular architectures.
Reactions with Nitrogen-Containing Nucleophiles
Nitrogen-based nucleophiles, such as amines, hydrazines, and various heterocyclic compounds, react readily with this compound to form a variety of nitrogen-containing derivatives. These reactions are fundamental in the synthesis of amides, hydrazones, and fused heterocyclic systems.
The reaction of this compound with primary and secondary amines leads to the formation of diamides and bis-amide derivatives. This nucleophilic substitution reaction typically proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the bromoacetyl group, displacing the bromide ion. The reaction of diamines with bromoacetyl chloride is a known method for preparing bis(bromoacetamide) derivatives. irphouse.com
In a related synthesis, complex bis-amide structures have been prepared. For instance, N,N'-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl) octanamide) has been synthesized, demonstrating the utility of this class of reactions. nih.gov The formation of such derivatives highlights the potential to create large, functionalized molecules with specific properties.
Table 1: Examples of Bis-Amide Derivatives Synthesized from Related Reactions
| Compound Name | Starting Materials | Reference |
| N,N'-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl) octanamide) | 1,4-phenylenediamine derivative and octanoyl chloride | nih.gov |
| N,N'-((2S,2'S)-(1,4-Phenylenebis(4-oxoimidazolidine-3,1-diyl))bis(6-aminohexane-1,2-diyl))bis(decanamide) | p-phenylenediamine, decanoyl chloride, and other reagents | nih.gov |
This compound readily undergoes condensation reactions with hydrazines and their derivatives, such as thiosemicarbazides. These reactions typically involve the initial formation of a hydrazone or thiosemicarbazone, which can then undergo further cyclization reactions. The reaction with thiosemicarbazide (B42300), for example, is a key step in the synthesis of bis-thiazole derivatives. orientjchem.org The initial nucleophilic attack by the hydrazine (B178648) or thiosemicarbazide on the carbonyl carbon of the bromoacetyl group is followed by dehydration to form the corresponding bis-hydrazone or bis-thiosemicarbazone. These intermediates are often not isolated and are used directly in subsequent synthetic steps.
A significant application of this compound is in the synthesis of bis-thiazole derivatives through the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of this compound with two equivalents of a thiosemicarbazone. The reaction proceeds via a cyclocondensation mechanism, where the sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the α-carbon of the bromoacetyl group, leading to the formation of the thiazole ring. orientjchem.org
For example, the reaction of 1,1′-(1,4-phenylene)bis(2-bromoethanone) with various thiosemicarbazone derivatives in refluxing ethanol (B145695) has been shown to produce a range of 1,4-phenylene-bis-thiazolyl derivatives. nih.gov This method provides a versatile route to a wide array of substituted bis-thiazoles, which are of interest for their potential applications in medicinal chemistry.
Table 2: Synthesis of Bis-Thiazole Derivatives
| Reactants | Product | Reference |
| 1,4-Bis-(2-bromoacetyl)benzene and Thiosemicarbazones | 1,4-Phenylene-bis-thiazolyl derivatives | orientjchem.org |
| 1,4-Cyclohexane-bis-thiosemicarbazone and 2-(bromoacetyl)benzothiazole | 1,4-Bis((4-(2-benzothiazolyl)thiazol-2-ylidene)hydrazono)-cyclohexane | nih.gov |
The reactivity of this compound extends to reactions with amino-substituted heterocyclic compounds, leading to the formation of fused polycyclic systems. The amino group of the heterocycle acts as a nucleophile, attacking the bromoacetyl moiety, which is often followed by an intramolecular cyclization to form a new fused ring.
A notable example is the reaction of bis(ω-bromoacetophenone) derivatives with 2-aminopyridine (B139424) or 2-aminopyrimidine (B69317). This reaction, which can be carried out under thermal conditions or microwave irradiation, yields bis(imidazo[1,2-a]pyridine) and bis(imidazo[1,2-a]pyrimidine) derivatives, respectively. researchgate.net This synthetic strategy provides an efficient route to complex, fused heterocyclic scaffolds. Similarly, 3-(bromoacetyl)coumarin (B1271225) reacts with 2-aminothiazole (B372263) to form fused imidazo[2,1-b]thiazole (B1210989) derivatives. rsc.org
Reactions with Sulfur-Containing Nucleophiles
The electrophilic nature of the α-carbon in the bromoacetyl groups of this compound makes it a prime target for sulfur-containing nucleophiles. Reactions with thiols and other sulfur nucleophiles provide a straightforward method for the synthesis of various sulfur-containing derivatives.
The reaction of α-halocarbonyl compounds with thiols is a well-established method for the formation of thioethers. researchgate.net This nucleophilic substitution reaction involves the attack of the thiolate anion on the carbon bearing the bromine atom, resulting in the displacement of the bromide and the formation of a carbon-sulfur bond. While specific examples with this compound are not extensively detailed in the provided context, the general reactivity pattern suggests that it would readily react with two equivalents of a thiol to form the corresponding bis-thioether.
A related reaction involves the use of sodium sulfide (B99878). For instance, the reaction of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (B115002) with sodium sulfide nonahydrate results in the formation of a thioether, specifically 5,5'-(2,2'-thiobis(acetyl))bis(2-hydroxybenzaldehyde). rsc.org This demonstrates the feasibility of using sulfide salts to create thioether linkages. Furthermore, the reaction of 3-(bromoacetyl)coumarin with potassium thiocyanate (B1210189) has been reported, although it can lead to unexpected products. mdpi.com
Reactions with Carbon Nucleophiles in Bis-Functionalization Pathways
The electrophilic nature of the carbonyl-adjacent carbons in this compound also allows for reactions with various carbon nucleophiles. These reactions are instrumental in creating carbon-carbon bonds and extending the molecular framework. For example, the reaction of p-bromoacetyl phenacyl bromide (derived from the bromination of p-diacetyl benzene) with a twofold excess of malononitrile (B47326) affords 2-{2-[4-(3,3-Dicyanopropionyl)-phenyl]-2-oxo-ethyl}-malononitrile. researchgate.net This intermediate can then be used in further cyclization reactions.
Cyclocondensation and Annulation Reactions Initiated by this compound
The dual reactive sites of this compound make it an ideal substrate for cyclocondensation and annulation reactions, leading to the formation of bis-heterocyclic systems. These reactions often proceed in a stepwise or one-pot manner, providing efficient routes to complex molecules.
Synthesis of Bis-Heterocyclic Systems via Hantzsch-Type Reactions
The Hantzsch thiazole synthesis is a cornerstone reaction involving α-haloketones, and this compound serves as a precursor for the synthesis of bis-thiazole systems. chim.itnih.gov This reaction involves the condensation of the α-haloketone with a thioamide-containing compound.
The reaction of this compound with thiourea (B124793) or substituted thioureas is a direct method to obtain bis-thiazoles. nih.govnih.gov For instance, reacting bis(α-bromoketone) with thiosemicarbazones in ethanol at reflux with a catalytic amount of triethylamine (B128534) yields bis-thiazole derivatives. nih.govacs.org Similarly, the reaction of bis-thiosemicarbazones with α-haloketones under comparable conditions also produces bis-thiazoles. nih.govacs.org A variety of bis-thiazole derivatives have been synthesized using this methodology, often by reacting a bis-thiosemicarbazone with different α-halocarbonyl compounds. nih.govresearchgate.net The reaction of 1,4-bis-(2-bromoacetyl)benzene with thiosemicarbazones has been specifically investigated. orientjchem.org
The versatility of this reaction allows for the incorporation of various functional groups into the resulting bis-thiazole structure, depending on the nature of the thioamide reactant. mdpi.com For example, reacting bis(hydrazinecarbothioamides) with 3-(bromoacetyl)coumarin can lead to the formation of bis(thiazole-4,2-diyl)bis(2H-chromen-2-ones). rsc.org
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Bis(α-bromoketone) | Thiosemicarbazones | Bis-thiazole | nih.govacs.org |
| Bis-thiosemicarbazone | α-Haloketones | Bis-thiazole | nih.govacs.org |
| Bis-thiosemicarbazone | α-Halocarbonyl compounds | Bis-thiazole | nih.govresearchgate.net |
| Bis(hydrazinecarbothioamides) | 3-(Bromoacetyl)coumarin | Bis(thiazole-4,2-diyl)bis(2H-chromen-2-one) | rsc.org |
The synthesis of bis-pyrazole derivatives from this compound can be achieved through a multi-step process. Initially, the reaction with a carbon nucleophile like malononitrile can furnish a precursor which, upon reaction with hydrazine derivatives, yields bis-pyrazole structures. researchgate.net For example, the reaction of 2-{2-[4-(3,3-Dicyanopropionyl)-phenyl]-2-oxo-ethyl}-malononitrile with hydrazine hydrate (B1144303) or phenyl hydrazine leads to the formation of bis-pyrazole derivatives. researchgate.net These bis-pyrazoles can then be further reacted to form fused pyrazole (B372694) systems, such as bis-pyrazolopyridazines. researchgate.net
Another approach involves the use of 1,4-phenylene-bisboronic acid in a Suzuki cross-coupling reaction with appropriate pyrazole-containing coupling partners to construct 1,4-phenylene-bis-pyrazoles. researchgate.net
Quinoxaline Derivatives from Related Bis(bromoacetyl)pyridines
The reactivity of this compound in forming heterocyclic systems can be analogously understood by examining the reactions of structurally related compounds like bis(bromoacetyl)pyridines. For instance, the synthesis of bis(quinoxaline) derivatives proceeds through the reaction of bis(bromoacetyl) arenes with o-phenylenediamine (B120857). arkat-usa.org A plausible mechanism for this reaction involves an initial nucleophilic substitution of the bromide by one of the amino groups of o-phenylenediamine. arkat-usa.org This is followed by an intramolecular cyclization of the second amino group onto the carbonyl carbon, forming a dihydroquinoxaline intermediate. arkat-usa.org Subsequent air oxidation leads to the aromatized bis(quinoxaline) product. arkat-usa.org These reactions are typically carried out in refluxing ethanol in the presence of a base like piperidine (B6355638), or under microwave irradiation conditions. arkat-usa.org
Pyrimidine (B1678525), Pyran, and Furan Analogues Derived from Bis(bromoacetyl)benzene Precursors
The versatility of this compound as a precursor extends to the synthesis of oxygen- and nitrogen-containing six- and five-membered heterocycles. For example, a 1,4-phenylene-bis-furan derivative can be synthesized from a precursor derived from this compound. The initial reaction of this compound with a twofold excess of malononitrile yields 2-{2-[4-(3,3-dicyanopropionyl)-phenyl]-2-oxo-ethyl}-malononitrile. researchgate.netresearchgate.net This intermediate can then be cyclized to afford the 1,4-phenylene-bis-furan derivative. researchgate.netresearchgate.net
The synthesis of pyrimidine derivatives can be achieved through the reaction of N,N'-(1,4-phenylene)bis(2-benzoyl-3-substituted-acrylamide) derivatives with urea (B33335) or thiourea. These acrylamide (B121943) precursors can be synthesized from this compound. The cyclization reaction typically occurs in refluxing ethanol with a catalytic amount of piperidine to yield N,N'-(1,4-phenylene)bis(6-phenyl-1,2-dihydropyrimidine-5-carboxamide)-2-oxo or 2-thioxo derivatives. researchgate.net
Pyran analogues can also be synthesized from precursors derived from this compound. For instance, β-keto esters, which can be prepared from the starting diketone, can undergo a one-pot synthesis with an aldehyde and a malononitrile to afford pyran derivatives. researchgate.net
Formation of Macrocyclic and Polycyclic Structures
The rigid phenyl spacer and the two reactive functional groups at a 180° angle make this compound and its derivatives suitable for the construction of macrocyclic and polycyclic architectures. While direct examples of macrocyclization with this compound are less common, the related compound 1,4-bis(bromomethyl)benzene (B118104) is utilized in the synthesis of researchgate.netcatenanes, which are mechanically interlocked macrocycles. rsc.org
The synthesis of polycyclic structures is more directly exemplified by the formation of bis-heterocyclic systems, as discussed in the preceding sections. For instance, the reaction of this compound with thiosemicarbazone derivatives leads to 1,4-phenylene-bis-thiazolyl compounds, which are polycyclic aromatic systems. cu.edu.eg Similarly, the synthesis of bis(triazolothiadiazines) and bis(quinoxalines) from bis(α-bromoketone) precursors results in complex polycyclic molecules. nih.govarkat-usa.org In one example, a bis(pyrazolyltriazolothiadiazine) linked by an ortho-xylylene spacer was constructed by heating 1,2-bis(bromomethyl)benzene (B41939) with two equivalents of a triazolo[3,4-b] cu.edu.egnih.govCurrent time information in Bangalore, IN.thiadiazine-3-thiol in ethanolic potassium hydroxide (B78521) solution, yielding the product in 65% yield. nih.govacs.org
Electrophilic Applications and Bioconjugation Strategies
The electrophilic nature of the α-bromoacetyl groups in this compound makes it a useful tool in bioconjugation chemistry, where it can act as a homobifunctional cross-linking agent.
Role of Bis(bromoacetyl)benzene as a Bifunctional Electrophilic Tether
This compound serves as a bifunctional electrophilic tether, capable of reacting with two nucleophilic groups, thereby linking them together. thermofisher.comnih.gov The α-bromoacetyl moiety is reactive towards soft nucleophiles like thiol groups found in cysteine residues of proteins and peptides. rsc.org This reactivity allows for the covalent linkage of two molecules or different parts of the same molecule. The rigid phenylene spacer maintains a defined distance between the two linked nucleophiles. This property is valuable in creating constrained molecular architectures. For instance, related bis(bromomethyl)benzene linkers are used to staple peptides, which can enhance their helicity, bioactivity, and cell permeability. acs.org
Applications in Site-Specific Cross-Linking Studies
The ability of bis(bromoacetyl) compounds to react with specific amino acid residues allows for their use in site-specific cross-linking studies to probe protein-protein interactions and protein structure. thermofisher.comnih.gov By introducing nucleophilic residues like cysteine at specific locations within a protein or peptide sequence, a bifunctional cross-linker such as this compound can be used to create a covalent bond between these residues. This "stapling" can be used to constrain a peptide into a specific conformation, which can be useful for mimicking the structure of a protein loop and for studying its binding to a target protein. nih.gov The length and rigidity of the cross-linker are critical for achieving the desired conformational constraint. While direct applications in protein cross-linking are more documented for related compounds like bis(bromomethyl)biphenyl, the chemical principles are directly applicable to this compound.
Applications in Advanced Materials and Supramolecular Chemistry
Polymer Synthesis and Functional Materials Development
The reactivity of the bromoacetyl groups in 1,4-Bis(bromoacetyl)benzene enables its use in various polymerization and polymer modification strategies. It can act as a monomer, a precursor to initiators and cross-linkers, and a component in complex polymeric networks.
This compound can serve as a monomer or a precursor to a monomer in the synthesis of functional polymers. Its rigid aromatic core and reactive terminal groups allow for its incorporation into polymer backbones, imparting specific thermal and mechanical properties to the resulting materials. For instance, derivatives of this compound are utilized in the synthesis of poly(p-phenylenevinylene) (PPV) and poly(ether ketone) (PEK) derivatives.
In the synthesis of a substituted poly(p-phenylenevinylene), a related compound, 1,4-bis(bromomethyl)-2,5-di(t-octyl phenoxy)benzene, is used as a monomer in a Gilch polymerization reaction. koreascience.kr This suggests that this compound could be similarly employed to create PPV derivatives with ketone functionalities, which could influence the polymer's electronic and solubility characteristics.
Furthermore, the synthesis of poly(ether ether ketone)s (PEEKs) and poly(ether ether ketone ketone)s (PEEKKs) often involves the reaction of bisphenols with dihalobenzoyl compounds. researchgate.netcsic.esepo.org While not a direct monomer in these specific examples, this compound's structural similarity to monomers like 1,3-bis(4-fluorobenzoyl)benzene (B22858) suggests its potential as a monomer in polycondensation reactions with suitable bis-nucleophiles to form novel polyketones. The inclusion of the diketone linkage from this compound would be expected to enhance the thermal stability and mechanical strength of the resulting polymer.
| Polymer Class | Related Monomer Example | Potential Polymer from this compound |
| Poly(p-phenylenevinylene) (PPV) | 1,4-bis(bromomethyl)-2,5-di(t-octyl phenoxy)benzene koreascience.kr | PPV with ketone functionalities in the backbone |
| Poly(ether ketone)s (PEKs) | 1,3-bis(4-fluorobenzoyl)benzene researchgate.net | Polyketones with enhanced thermal properties |
The bromoacetyl groups of this compound are highly reactive and can be transformed into initiating sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Bifunctional initiators are crucial for the synthesis of polymers with controlled architectures, such as block copolymers and star polymers. acs.orgcmu.edu By reacting this compound with appropriate molecules, it can be converted into a bifunctional ATRP initiator. For example, reaction with a suitable alcohol would yield a bis(α-bromo ester) derivative, a common type of ATRP initiator. mdpi.comsioc-journal.cnsigmaaldrich.com The use of such a bifunctional initiator allows for the growth of polymer chains from both ends of the molecule, leading to telechelic polymers with functional groups at both chain ends.
The general structure of a bifunctional ATRP initiator derived from this compound would feature two initiating sites, enabling the synthesis of polymers with a central aromatic core and two polymer arms. This approach has been used with other bifunctional bromo-compounds to create well-defined polymers. mdpi.comresearchgate.net
Cross-linking is a critical process for enhancing the mechanical, thermal, and chemical resistance of polymers by creating a three-dimensional network structure. nih.govresearchgate.net The two reactive bromoacetyl groups of this compound make it an effective cross-linking agent. It can react with nucleophilic sites on polymer chains, such as amines or thiols, to form covalent bonds that link the chains together. thermofisher.com
This principle is particularly relevant in the curing of epoxy resins. Epoxy resins are often cured with amine hardeners, and the inclusion of a compound like this compound can introduce additional cross-links, thereby modifying the properties of the cured material. researchgate.netgoogle.com The rigid aromatic core of this compound would impart thermal stability and stiffness to the resulting network. Research on related bis(bromoacetyl) compounds, such as 4,4'-bis(2-bromoacetyl)biphenyl, highlights their use as building blocks for polymers and in the development of biochemical probes, underscoring the versatility of the bromoacetyl functionality in creating complex molecular architectures.
| Property Enhanced by Cross-linking | Mechanism with this compound |
| Mechanical Strength | Forms covalent bonds between polymer chains, creating a rigid 3D network. |
| Thermal Stability | The rigid benzene (B151609) core of the cross-linker enhances the thermal resistance of the polymer matrix. |
| Chemical Resistance | The interconnected network structure reduces the permeability of the polymer to solvents and chemicals. |
Solid-phase synthesis is a powerful technique for the preparation of peptides, oligonucleotides, and other complex molecules, where a growing chain is attached to an insoluble solid support. nih.govresearchgate.net This method simplifies the purification process as excess reagents and byproducts can be washed away. nih.govteknoscienze.com Linkers are crucial components in solid-phase synthesis, connecting the initial building block to the solid support.
While specific examples of this compound in solid-phase synthesis are not prevalent in the reviewed literature, its nature as a bis-electrophilic reagent suggests its potential utility. It could theoretically be used to link two different molecules to a solid support or to cyclize a molecule that has two nucleophilic groups. The reactivity of the bromoacetyl groups allows for reaction with common functionalities used in solid-phase synthesis, such as amines on amino acids.
Supramolecular Architectures and Self-Assembly Processes
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The defined geometry and reactive sites of this compound make its derivatives attractive building blocks for the construction of ordered supramolecular assemblies.
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. nih.govresearchgate.netmdpi.com These materials have potential applications in gas storage, separation, and catalysis. The formation of stable HOFs relies on the use of rigid building blocks with specific hydrogen-bonding motifs. rsc.org
This compound itself does not possess strong hydrogen-bonding donor groups. However, it can be readily converted into derivatives that do. For example, reaction with two equivalents of an amino acid would yield a derivative with two amide and two carboxylic acid groups. These groups are excellent hydrogen bond donors and acceptors and are commonly used in the construction of HOFs. Benzene bisamides, for instance, are known to form hydrogen-bonded supramolecular systems. nih.gov Similarly, dicarboxylic acids are well-established building blocks for creating robust hydrogen-bonded networks. rsc.org
A hypothetical derivative, 1,4-bis((carboxy)methylaminocarbonyl)benzene, could self-assemble through hydrogen bonding between the carboxylic acid and amide groups to form extended one-, two-, or three-dimensional networks. The rigidity of the central benzene ring would help to maintain the structural integrity and potential porosity of the resulting framework.
| Derivative of this compound | Hydrogen Bonding Groups | Potential Supramolecular Structure |
| 1,4-Bis((carboxy)methylaminocarbonyl)benzene | Carboxylic acid (-COOH), Amide (-CONH-) | Extended hydrogen-bonded networks (HOFs) |
| 1,4-Bis(aminoacetyl)benzene | Amine (-NH2), Ketone (C=O) | Hydrogen bonding between amine and ketone groups |
Crystal Engineering of Bisamide Derivatives
This compound is a key starting material for the synthesis of 1,4-benzene bisamide derivatives. The reaction of this compound with primary amines leads to the formation of N,N'-(1,4-phenylenebis(2-oxoethane-2,1-diyl))bis(amides). These bisamide compounds are of significant interest in crystal engineering, where the goal is to control the assembly of molecules into predictable, ordered solid-state structures.
Research has demonstrated that the morphology and surface properties of nano-objects formed by the self-assembly of 1,4-benzene bisamides can be precisely controlled by modifying the amide side chains. illinois.edumdpi.comnih.gov The interplay of hydrogen bonding between the amide groups and van der Waals interactions between the side chains dictates the final supramolecular architecture. By strategically choosing the substituents, it is possible to direct the assembly process to yield specific nanostructures. illinois.edumdpi.comnih.gov
For example, studies on symmetrically and asymmetrically substituted 1,4-benzene bisamides have revealed two primary packing motifs that lead to distinct nano-object morphologies. illinois.edunih.gov
Ribbon-like Nanostructures: Bisamides functionalized with slim, linear peripheral groups, such as perfluorinated alkyl chains, tend to self-assemble into ribbon-like nano-objects. illinois.edunih.gov In this arrangement, each bisamide molecule typically forms four hydrogen bonds with two neighboring molecules, creating extended, parallel ribbons. illinois.edu
Platelet-like Nanostructures: Conversely, the introduction of bulky side groups, like tert-butyl moieties, acts as a structure-directing motif that favors a packing pattern resulting in thin platelets. illinois.edunih.gov
This ability to tune the morphology by simple chemical modification underscores the power of crystal engineering in designing materials with tailored properties. Asymmetric substitution can further lead to surfaces with gradually altered hydrophobicity, opening possibilities for applications in sensing and separation technologies. illinois.edu
| Side-Chain Characteristics | Resulting Supramolecular Morphology | Key Interactions | Reference |
| Slim, linear (e.g., perfluorinated alkyl chains) | Ribbon-like nano-objects | Hydrogen bonding, van der Waals | illinois.edunih.gov |
| Bulky (e.g., tert-butyl groups) | Thin platelets | Steric hindrance, hydrogen bonding | illinois.edunih.gov |
| Asymmetric (bulky and slim groups) | Ordered alternating surface groups | Hydrophobic/hydrophilic interactions | illinois.edu |
Design of Macrocyclic Hosts and Porphyrin Cages
The bifunctional nature of this compound makes it an ideal building block for the synthesis of macrocycles, which are large cyclic molecules capable of acting as hosts for smaller guest molecules. The two bromoacetyl groups can react with difunctional nucleophiles (e.g., diamines, dithiols) in a cyclization reaction to form a wide variety of macrocyclic structures. The rigid phenylene spacer ensures a degree of preorganization in the resulting host molecule.
This strategy is an extension of methods that use similar linkers, such as 1,4-bis(bromomethyl)benzene (B118104), to create macrocycles for applications in host-guest chemistry and the synthesis of mechanically interlocked molecules like rotaxanes. researchgate.netrsc.org The high reactivity of the α-haloacetyl group towards nucleophiles like thiols is well-established and is a cornerstone of peptide macrocyclization strategies. acs.orgunimi.it
In the realm of porphyrin chemistry, this compound and its analogues serve as valuable linkers for constructing complex, multi-porphyrin assemblies and cages. Porphyrins are large, aromatic macrocycles that play crucial roles in biological processes like oxygen transport and photosynthesis. Linking porphyrin units together can create structures with unique photophysical and catalytic properties. For instance, α-bromoacetyl groups have been used to functionalize molecules for subsequent attachment to other chemical entities, including fullerenes, in the creation of complex 3D nanostructures. mdpi.com Furthermore, reagents like bromoacetyl bromide are used to functionalize porphyrins, preparing them for incorporation into larger systems. researchgate.net The reaction of methyl 4-(2-bromoacetyl)benzoate with diaminomaleonitrile (B72808) is a key step in creating precursors for pyrazinoporphyrazines, which are porphyrin analogues used in dye-sensitized solar cells. mdpi.com These examples highlight the utility of the bromoacetyl moiety in linking and functionalizing porphyrin-based systems, for which this compound is a prime bifunctional candidate.
Coordination Chemistry in the Assembly of Supramolecular Compounds
This compound is a pivotal precursor in the synthesis of multidentate ligands for supramolecular coordination chemistry. The reaction of its α-bromoacetyl units with various nitrogen-containing heterocycles, such as thioamides or aminopyridines, can generate complex ligands with multiple binding sites for metal ions. researchgate.net
These ligands are designed to have pre-organized structures where the disposition of donor atoms directs the assembly of intricate, metal-containing supramolecular architectures. researchgate.net For example, reacting an α-bromoacetyl unit with a thioamide is a facile, high-yield method to form a thiazole (B1198619) ring, a common component in multidentate ligands. researchgate.net By starting with this compound, ditopic ligands can be synthesized, which contain two separate binding domains.
When these ditopic ligands are introduced to metal ions, they can self-assemble into complex, aesthetically pleasing structures such as:
Helicates: These are screw-shaped complexes where one or more ligand strands wrap around a series of metal ions. Ligands derived from bromoacetyl precursors have been shown to form dinuclear double and triple helical structures. researchgate.net
Multinuclear Complexes: The para-disposed linking geometry of the benzene ring in this compound is ideal for bridging two metal centers, leading to the formation of dinuclear complexes. google.com
The synthesis of bis-quinoxalinyl pyridine (B92270) ligands from 2,6-bis(bromoacetyl)pyridine, a related aromatic compound, and their subsequent coordination with iridium(III) further illustrates the utility of the bromoacetyl group in creating functional ligands for advanced materials with specific photophysical properties.
| Ligand Precursor | Ligand Synthesis Principle | Resulting Supramolecular Structure | Reference |
| α-bromoacetyl unit | Reaction with thioamide to form thiazole ring | Double and triple helicates | researchgate.net |
| 2,6-Bis(bromoacetyl)pyridine | Reaction with diamines to form bis-quinoxalinyl units | Mononuclear Iridium(III) complexes | |
| 1,4-Bis(bromomethyl)benzene | Reaction with triazamacrocycles | Dinuclear Zinc(II) complexes | google.com |
Mechanistic and Computational Investigations
Reaction Mechanism Elucidation for Transformations Involving 1,4-Bis(bromoacetyl)benzene
The two bromoacetyl groups are the primary sites of reactivity, undergoing transformations that are central to the synthesis of more complex molecules.
The primary reaction pathway for this compound involves nucleophilic substitution at the α-carbon atoms of the acetyl groups. These carbons are highly electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom, which is a good leaving group. This reactivity is characteristic of α-haloketones.
The reaction typically follows an S_N_2 (bimolecular nucleophilic substitution) mechanism. In this one-step process, the incoming nucleophile attacks the carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide ion.
General S_N_2 Mechanism: Nu:⁻ + R-CH₂-Br → [Nu···CH₂(R)···Br]ᵟ⁻ → Nu-CH₂-R + Br⁻
For this compound, this can occur sequentially at both bromoacetyl groups, allowing for the synthesis of symmetrical products. The kinetics of the reaction are typically second-order, being first-order in both the nucleophile and the substrate. While specific kinetic data for this compound is not extensively detailed in the provided literature, the principles of S_N_2 reactions are well-established.
In contrast, nucleophilic substitution directly on the benzene (B151609) ring (a nucleophilic aromatic substitution, or S_N_Ar mechanism) is much less favorable. libretexts.org Such reactions require strong electron-withdrawing groups to be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org The acetyl groups are deactivating, but the reaction generally requires harsh conditions, and substitution at the aliphatic side chains is significantly more facile. libretexts.org
The bifunctional nature of this compound makes it an excellent precursor for synthesizing heterocyclic compounds. When reacted with dinucleophiles, it can undergo intermolecular cyclization to form various ring systems.
A notable example is the zinc-induced intramolecular cyclization of bis-(bromoacetyl) derivatives, which can lead to the formation of heterocyclic quinones. rsc.org Although the specific substrate in the study was a heteroaromatic compound, the mechanism provides a model for similar reactions with this compound. The proposed mechanism involves the initial formation of a bicyclic diketone intermediate, which then rearranges to the more stable quinone structure. rsc.org
Another class of reactions involves condensation with compounds containing two nucleophilic centers, such as diamines, dithiols, or diols, to form large macrocyclic structures or polymers. The mechanism follows a sequential double nucleophilic substitution as described previously. Furthermore, some benzene derivatives can undergo rearrangement and cyclization reactions in the presence of a base. nih.gov
Quantum Chemical Calculations and Theoretical Studies
Computational chemistry offers powerful tools to understand the intrinsic properties of this compound and its derivatives at a molecular level.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model the electronic properties of molecules. semanticscholar.org For molecules similar to this compound, such as other halogenated benzene derivatives, DFT studies provide insight into their structure and reactivity. globalresearchonline.netresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In related brominated benzene compounds, the HOMO is often located over the bromine atoms and the benzene ring, while the LUMO is delocalized over the carbon framework. globalresearchonline.net The energy gap between the HOMO and LUMO indicates the chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.org For this compound, the LUMO is expected to have significant contributions from the carbonyl carbons and the α-carbons, highlighting their electrophilic nature.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For related compounds, the most negative potential (red/yellow regions) is typically found around electronegative atoms like oxygen and bromine, indicating sites susceptible to electrophilic attack. globalresearchonline.net The most positive potential (blue regions) is found around hydrogen atoms and, importantly for this molecule, would be predicted near the electrophilic α-carbons, marking them as the sites for nucleophilic attack.
| Property | Description | Predicted Location/Characteristic |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Likely localized on bromine atoms and benzene π-system globalresearchonline.net |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Likely localized on the electrophilic α-carbons and carbonyl groups |
| HOMO-LUMO Gap | Energy difference indicating reactivity | A moderate gap, suggesting high reactivity at the side chains semanticscholar.org |
| Nucleophilic Sites (from MEP) | Regions of negative potential (electron-rich) | Carbonyl oxygen atoms globalresearchonline.net |
| Electrophilic Sites (from MEP) | Regions of positive potential (electron-poor) | α-carbon atoms adjacent to bromine |
The solid-state structure of this compound and its derivatives is governed by a network of weak intermolecular interactions, which dictate the crystal packing. Studies on analogous 1,4-dibromobenzene (B42075) derivatives provide a clear picture of the types of interactions involved. mdpi.comnih.gov
Br···Br Interactions: Halogen-halogen interactions are a significant force in the crystal packing of brominated compounds. nih.gov These contacts, where the distance between bromine atoms is less than the sum of their van der Waals radii, can link molecules into one-dimensional chains or more complex networks. nih.govrsc.org
C–H···Br Hydrogen Bonds: Weak hydrogen bonds can form between hydrogen atoms (from the benzene ring or alkyl chains in derivatives) and bromine atoms on adjacent molecules. mdpi.com
C–Br···π Interactions: An electrophilic region on the bromine atom can interact attractively with the electron-rich π-system of a benzene ring on a neighboring molecule. mdpi.com
π-Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice through π-π interactions. mdpi.comrsc.org
The conformation of the bromoacetyl groups relative to the benzene ring will influence which of these interactions dominate, leading to different crystal polymorphs with distinct physical properties. rsc.org
| Interaction Type | Description | Typical Distance (Å) | Reference |
|---|---|---|---|
| Br···Br Interaction | Attractive force between bromine atoms of adjacent molecules. | ~3.41 | nih.gov |
| C–H···Br Hydrogen Bond | Weak hydrogen bond between a C-H group and a bromine atom. | Variable | mdpi.com |
| C–Br···π(arene) Interaction | Interaction between a bromine atom and the π-face of a benzene ring. | Variable | mdpi.com |
| π-Stacking | Face-to-face or offset stacking of aromatic rings. | Variable | mdpi.comrsc.org |
Theoretical calculations are invaluable for confirming the structures of new compounds synthesized from this compound. DFT methods can accurately predict various spectroscopic data. researchgate.netresearchgate.net
Vibrational Spectroscopy (FTIR/Raman): By calculating the vibrational frequencies of a molecule, its theoretical infrared and Raman spectra can be generated. researchgate.net These predicted spectra can be compared with experimental data to confirm the formation of the expected product and aid in the assignment of complex spectral bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net This is particularly useful for distinguishing between isomers or confirming the site of reaction in complex products derived from this compound. The calculated spectra serve as a powerful complement to experimental structure elucidation.
The combination of these computational tools provides a comprehensive framework for predicting the reactivity of this compound and characterizing the products of its diverse chemical transformations.
Thermodynamic and Kinetic Profiling of Key Reactions
Detailed thermodynamic and kinetic data for reactions involving this compound are not extensively available in the public domain. While the compound is utilized in various chemical syntheses, comprehensive studies focusing on the quantitative aspects of its reaction kinetics and thermodynamics, including specific rate constants, activation energies, and enthalpies, are not readily found in published research.
The primary use of this compound is as a bifunctional electrophile, enabling it to act as a cross-linking agent or a building block for polymers and other complex molecules. For instance, it is known to react with nucleophiles in substitution reactions. One such application is in the formation of 1,4-benzothiazine polymers. thieme-connect.de In these types of reactions, the bromoacetyl groups serve as reactive sites for nucleophilic attack.
The synthesis of this compound itself can be achieved through the Friedel-Crafts acylation of benzene with bromoacetyl bromide, a reaction that is catalyzed by a Lewis acid such as aluminum chloride. dtic.mil Another reported synthesis involves the aluminum chloride-catalyzed bromination of 1,3-diacetylbenzene. nih.gov
In the context of material science, derivatives of this compound are used in the development of functional materials. For example, it is listed as a component in the formulation of image-forming materials where it can act as a photopolymerization or photo-crosslinking agent upon exposure to light. epo.org
Analytical and Spectroscopic Characterization Methodologies in 1,4 Bis Bromoacetyl Benzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1,4-Bis(bromoacetyl)benzene and its derivatives. It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the real-time monitoring of reactions that synthesize or utilize this compound, as well as for the definitive identification of the final products.
In the ¹H NMR spectrum, the molecular symmetry of this compound results in a simplified signal pattern. The protons on the benzene (B151609) ring, being chemically equivalent due to the para-substitution, typically appear as a singlet in the aromatic region (around 8.0 ppm). The methylene (B1212753) protons (-CH₂Br) also produce a distinct singlet, generally found further downfield than typical alkyl protons due to the deshielding effects of the adjacent carbonyl and bromine groups, with shifts often observed around 4.5-4.8 ppm. rsc.org For instance, in the related compound 4,4'-Bis(2-bromoacetyl)biphenyl, the methylene protons adjacent to the bromine appear as singlets around 4.4-4.6 ppm.
The ¹³C NMR spectrum provides complementary information. Key signals include the carbonyl carbon (C=O) of the ketone, which resonates significantly downfield (typically in the 190-200 ppm range), the carbons of the benzene ring, and the methylene carbon of the bromoacetyl group. rsc.org The presence of these characteristic signals and the disappearance of signals from starting materials (e.g., 1,4-diacetylbenzene) confirm the successful formation of the target molecule. Integration of the proton signals provides quantitative verification of the proton count for each functional group.
Table 1: Typical NMR Chemical Shifts for Structures Related to this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~8.0 | Singlet due to molecular symmetry. |
| ¹H | Methylene (-CH₂Br) | ~4.5 - 4.8 | Singlet; deshielded by C=O and Br. rsc.org |
| ¹³C | Carbonyl (C=O) | ~190 - 200 | Characteristic for ketones. |
| ¹³C | Aromatic (Ar-C) | ~120 - 140 | Multiple signals possible depending on substitution. |
| ¹³C | Methylene (-CH₂Br) | ~35 | Chemical shift for the carbon in the bromoacetyl group. rsc.org |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of this compound and its reaction products through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₈Br₂O₂), the monoisotopic mass is 317.8891 Da. chemspider.com A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. acs.org The observation of this pattern is strong evidence for the presence of two bromine atoms in the molecule and is a powerful diagnostic tool in its identification. acs.org HRMS analysis of reaction products can confirm that the bromine atoms have been retained or substituted during a chemical transformation. rsc.org
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈Br₂O₂ | chemspider.com |
| Average Mass | 319.980 Da | chemspider.com |
| Monoisotopic Mass | 317.889104 Da | chemspider.com |
| Key Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ in ~1:2:1 ratio | acs.org |
Coupled chromatography-mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation and identification of components in complex reaction mixtures. lcms.cz
GC-MS is well-suited for analyzing volatile and thermally stable compounds. jmchemsci.com It can be used to assess the purity of this compound and to identify volatile byproducts from its synthesis. The sample is vaporized and separated on a chromatography column before entering the mass spectrometer, where each component is fragmented and identified based on its unique mass spectrum. jmchemsci.com
LC-MS is employed for compounds that are non-volatile or thermally labile, which includes many of the larger adducts and derivatives of this compound. The reaction mixture is first separated by high-performance liquid chromatography (HPLC) and the eluent is then introduced into the mass spectrometer. This approach is particularly useful for monitoring the progress of reactions in solution and for characterizing complex products, such as peptides modified by the bromoacetyl groups. acs.orglcms.cz
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. edinst.com These methods are complementary and are used to confirm the key structural features of this compound.
The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the aromatic ketone. This peak typically appears in the range of 1680-1700 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the benzene ring (around 1400-1600 cm⁻¹). The C-Br stretching vibration is also present but occurs at a lower frequency, typically below 700 cm⁻¹.
Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. edinst.comfaccts.de Therefore, the symmetric stretching of the para-substituted benzene ring would be expected to produce a strong Raman signal. The mutual exclusion principle in molecules with a center of symmetry, like this compound, suggests that vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. faccts.de This complementarity makes the combined use of both IR and Raman spectroscopy a powerful approach for comprehensive functional group analysis and structural confirmation.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| C=O (Ketone) | Stretch | 1680 - 1700 | IR (Strong) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | IR (Medium) |
| C=C (Aromatic) | Stretch | 1400 - 1600 | IR & Raman |
| C-Br | Stretch | < 700 | IR (Medium) |
| Benzene Ring | Symmetric Stretch | Variable | Raman (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions involving the benzene ring and the carbonyl groups of the bromoacetyl substituents. The energies of these transitions are sufficient to promote electrons from a ground electronic state to a higher energy excited state. msu.edu
The chromophores present in this compound are the benzene ring and the two carbonyl (C=O) groups. These structural features give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The primary electronic transitions observed for such molecules are π → π* and n → π* transitions. uzh.ch
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems and carbonyl groups possess π electrons and exhibit these transitions. uzh.ch In this compound, the benzene ring has strong π → π* absorptions, typically observed at shorter wavelengths (e.g., below 280 nm). msu.edunist.gov These transitions are generally characterized by high molar absorptivity (ε). msu.edu
n → π Transitions:* These transitions occur when a non-bonding electron (from the lone pairs on the oxygen atom of the carbonyl group) is promoted to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy, thus appearing at longer wavelengths, and have a much lower intensity (lower molar absorptivity). msu.eduuzh.ch
The substitution pattern on the benzene ring influences the position and intensity of these absorption bands. The bromoacetyl groups, being electron-withdrawing, can cause a shift in the absorption maxima compared to unsubstituted benzene. The analysis of UV-Vis spectra for related compounds, such as substituted benzenes and other aromatic ketones, provides a framework for understanding the electronic behavior of this compound. nist.govrsc.org For instance, studies on similar chromophoric systems often report strong absorptions in the 240-300 nm range, attributable to the aromatic and carbonyl π → π* transitions. msu.edu
| Transition Type | Chromophore | Typical Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π | Benzene Ring | ~200-280 nm msu.edunist.gov | High msu.edu |
| π → π | Carbonyl Group (C=O) | Shorter UV wavelengths uzh.ch | Moderate to High |
| n → π* | Carbonyl Group (C=O) | Longer UV wavelengths (>280 nm) msu.edu | Low msu.eduuzh.ch |
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While the crystal structure of this compound itself is a key piece of data, the technique is extensively applied to its derivatives and the complexes it forms, providing precise information on bond lengths, bond angles, and intermolecular interactions. iucr.org This is crucial for understanding how the molecule's structure influences its reactivity and the properties of materials derived from it.
Research has shown that bromoacetylated aromatic compounds are valuable precursors in the synthesis of more complex molecules and coordination complexes. For example, the related compound 2,6-bis(bromoacetyl)pyridine serves as a key intermediate for synthesizing ligands that can coordinate with metal ions like iridium(III). rsc.orgnih.govrsc.org X-ray crystallographic studies on the resulting iridium complexes have confirmed the coordination mode of the ligands and the distorted octahedral geometry around the metal center. rsc.orgrsc.org
Similarly, derivatives of xylyl-bridged ligands, which share a structural motif with 1,4-disubstituted benzene, have been used to form zinc(II) complexes. researchgate.net The crystal structures of these complexes reveal detailed information about the coordination environment of the zinc ions. researchgate.net
A specific example illustrating the application of this technique is the single-crystal X-ray diffraction study of 1-Bromoacetyl-2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one, a complex molecule containing a bromoacetyl group. The study provided detailed crystallographic data, confirming the boat conformation of the piperidinone ring and revealing intermolecular C–H⋯O hydrogen bonds and a short Br⋯O contact in the crystal lattice. iucr.org Such detailed structural insights are vital for structure-property relationship studies.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₃H₂₆BrNO₄ |
| Molecular Weight | 460.36 |
| Crystal System | Monoclinic |
| Space Group | C c |
| a (Å) | 12.9487 (9) |
| b (Å) | 25.2882 (18) |
| c (Å) | 8.9701 (6) |
| β (°) | 132.930 (1) |
| Volume (ų) | 2150.6 (3) |
| Z | 4 |
Future Research Directions and Prospects
Development of Novel Reaction Pathways and Catalytic Systems for 1,4-Bis(bromoacetyl)benzene Transformations
Future investigations will likely focus on creating more efficient and selective methods for transforming this compound. A key area of development is the use of advanced catalytic systems to control reaction outcomes. This includes the exploration of metal-based catalysts and organocatalysts to facilitate new types of bond formations and cyclization reactions.
Microwave-assisted synthesis has already demonstrated potential for accelerating reactions involving bromoacetyl compounds. arkat-usa.orgresearchgate.net For instance, the synthesis of bis(quinoxaline) derivatives from bis(α-bromoketones) like this compound and o-phenylenediamine (B120857) can be significantly expedited using microwave irradiation compared to conventional heating methods. arkat-usa.orgresearchgate.net Future work could optimize these conditions further and expand the use of microwave chemistry to a broader range of reactions involving this precursor. researchgate.net Research into phase-transfer catalysis could also offer milder and more efficient reaction conditions, particularly for reactions in biphasic systems, enhancing yield and simplifying product purification.
Exploration of New Bis-Heterocyclic Compounds and Polymeric Materials with Enhanced Functionality
This compound is an ideal starting material for synthesizing molecules with twofold symmetry, particularly bis-heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science. Research has demonstrated its use in preparing various bis-heterocycles, including pyrazoles, quinoxalines, and imidazo[1,2-a]pyridines. arkat-usa.orgresearchgate.netresearchgate.net The reaction with dinucleophiles such as 2-aminopyridine (B139424) or 2-aminopyrimidine (B69317) proceeds smoothly to yield these complex structures. researchgate.net
Future efforts will likely target the synthesis of new classes of bis-heterocycles with tailored electronic and photophysical properties for applications in organic electronics or as biological probes. arkat-usa.orgsemanticscholar.orgnih.gov For example, reacting this compound with different substituted hydrazines or amidines could yield novel bis-pyrazole or bis-imidazole libraries for high-throughput screening. researchgate.net The synthesis of bis(1,2,4-triazolo[3,4-b] arkat-usa.orgimist.mathiadiazine) derivatives has been reported, showing potential as dual inhibitors of PARP-1 and EGFR in cancer therapy. mdpi.com
In polymer chemistry, this compound and its analogs serve as effective cross-linking agents and monomers. researchgate.net Its rigid phenylene core and reactive terminal groups allow for the creation of structured polymers, including hyper-cross-linked networks with high porosity and thermal stability. researchgate.net Future research could explore its use in synthesizing novel copolymers or functional polymeric materials for applications in gas separation, catalysis, or as scaffolds in tissue engineering. The introduction of ketone functionalities via the bromoacetyl groups offers a route to ketone-functionalized polymers with unique properties.
Table 1: Examples of Bis-Heterocyclic Scaffolds Synthesized from this compound and Related Precursors
| Heterocyclic Class | Reactant(s) with Bis(α-bromoketone) | Reaction Conditions | Reference |
|---|---|---|---|
| Bis(quinoxaline) | o-Phenylenediamine | Ethanol (B145695), Piperidine (B6355638), Reflux or Microwave | arkat-usa.org |
| Bis(pyrazole) | Hydrazine (B178648) Hydrate (B1144303), Phenylhydrazine | Dioxane, Reflux | researchgate.net |
| Bis(imidazo[1,2-a]pyridine) | 2-Aminopyridine | Anhydrous Ethanol/DMF, Reflux or Microwave | researchgate.net |
| Bis(imidazo[1,2-a]pyrimidine) | 2-Aminopyrimidine | Anhydrous Ethanol/DMF, Reflux or Microwave | researchgate.net |
| Bis(thiazole) | N-Nitroamidino)thioureas | Triethylamine (B128534) | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The transition from batch to continuous flow processing represents a significant leap forward for chemical synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. The integration of this compound chemistry with flow reactors could enable the rapid and scalable production of its derivatives. This approach would be particularly advantageous for multi-step syntheses, allowing for the telescoping of reactions without the need for intermediate isolation and purification.
Furthermore, combining flow chemistry with automated synthesis platforms can facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries. By systematically varying reactants, catalysts, and conditions, researchers can quickly identify optimal pathways for synthesizing novel bis-heterocyclic compounds or polymers. This automated approach accelerates the discovery of new materials with desired properties, a process that is often slow and labor-intensive using traditional batch methods. acs.org
Advanced Computational Modeling for Rational Design of this compound Reactions and Materials
Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes. The application of density functional theory (DFT) and other modeling techniques can provide deep insights into the reaction mechanisms of this compound. By modeling transition states and reaction intermediates, researchers can predict the feasibility of novel synthetic pathways and identify the most promising catalytic systems, thus guiding experimental work and reducing trial-and-error. units.it
In materials science, computational modeling is essential for the rational design of new polymers and functional materials. nih.govmdpi.com Molecular dynamics simulations can predict the morphology and physical properties of polymers derived from this compound, such as their porosity, thermal stability, and mechanical strength. This predictive capability allows for the in-silico design of materials tailored for specific applications, such as membranes for gas separation or porous supports for catalysts, before committing to their synthesis.
Sustainable Synthesis and Green Chemical Engineering Principles for Scalable Production and Application
The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. imist.ma Future research on this compound will increasingly incorporate these principles. This includes the development of synthetic routes that maximize atom economy, such as cycloaddition reactions where all atoms of the reactants are incorporated into the product. imist.ma
A key focus will be the replacement of traditional volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. imist.mascranton.edu Microwave-assisted synthesis is considered a green technique because it often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. arkat-usa.org The development of recyclable catalysts for reactions involving this compound would further enhance the sustainability of its applications. By integrating these green engineering principles, the scalable production and use of this compound and its derivatives can be made more environmentally and economically viable.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Bis(bromoacetyl)benzene, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis of brominated aromatic compounds often involves electrophilic substitution or Friedel-Crafts acylation. For 1,4-bis(bromoacetyl) derivatives, bromoacetylation of benzene derivatives using bromoacetyl bromide under controlled temperatures (0–5°C) in anhydrous solvents (e.g., dichloromethane) is common. Catalysts like AlCl₃ or FeCl₃ can enhance reactivity, but stoichiometry must be carefully monitored to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product . Optimization studies using Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, solvent polarity) to reduce side products like diastereomers or oligomers.
Q. How should researchers handle and store this compound to ensure laboratory safety, given its potential hazards?
- Methodological Answer : Based on safety protocols for structurally similar brominated aromatics (e.g., 1,4-Bis(trichloromethyl)benzene), handle this compound in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid inhalation or skin contact, as bromoacetyl groups are irritants. Store in airtight containers at 2–8°C, away from light and oxidizing agents. Spills should be neutralized with sodium bicarbonate and collected using inert absorbents (vermiculite) . Conduct regular vapor pressure monitoring to prevent airborne exposure.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural properties of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) can confirm bromoacetyl group positions via coupling patterns (e.g., deshielded carbonyl signals at ~170 ppm).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXS/SHELXL) for structure refinement. Ensure slow evaporation from ethanol to grow single crystals. Symmetry operations should align with the molecule’s planar geometry .
- FT-IR : Confirm C=O stretches (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).
Advanced Research Questions
Q. What computational methods (e.g., DFT, MP2) are suitable for predicting the electronic and optical properties of this compound, and how do different basis sets affect accuracy?
- Methodological Answer : For polarizable bromoacetyl groups, employ hybrid DFT (B3LYP) with split-valence basis sets (6-31G(d)) to model ground-state geometries. For excited-state properties (e.g., UV-Vis absorption), time-dependent DFT (TD-DFT) with diffuse functions (6-31+G(d)) improves accuracy. MP2/6-311++G(d,p) is recommended for electron correlation effects but is computationally intensive. Basis set truncation (e.g., 6-31G vs. 6-311G) can lead to ±5% variance in dipole moments and hyperpolarizability .
Q. How can researchers resolve contradictions in experimental data regarding the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions in Suzuki or Heck coupling yields may arise from competing side reactions (e.g., debromination). Use kinetic studies (NMR monitoring) to track intermediate formation. Compare reactivity under inert (N₂) vs. aerobic conditions. Advanced statistical tools (e.g., multivariate regression) can isolate variables (catalyst loading, solvent polarity) affecting selectivity. Cross-validate with computational docking studies to assess steric hindrance from bromoacetyl groups .
Q. What strategies are effective for analyzing the photochemical behavior of this compound, and what instrumentation is required?
- Methodological Answer : Irradiate solutions (acetonitrile or THF) at 254 nm using a quartz reactor. Monitor photodegradation via HPLC-MS to identify byproducts (e.g., brominated radicals or Fries rearrangement analogs). Transient absorption spectroscopy can detect triplet-state lifetimes. Compare O₂ vs. N₂ atmospheres to assess oxygen’s role in acid generation (e.g., HBr formation) .
Q. How does the presence of bromoacetyl groups influence the chelation potential of this compound with transition metals?
- Methodological Answer : Bromoacetyl groups act as weak Lewis bases. Titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) in DMF and monitor UV-Vis shifts (charge-transfer bands) or conductometric titration. Theoretical calculations (NBO analysis) can quantify donor-acceptor interactions. Chelation efficiency is pH-dependent; use potentiometry to determine stability constants (log β) .
Q. What advanced statistical methods are recommended for interpreting discrepancies between theoretical predictions and experimental results for this compound?
- Methodological Answer : Apply Bayesian inference to model uncertainties in computational parameters (e.g., basis set incompleteness). Use Bland-Altman plots to visualize systematic errors between DFT-predicted and experimental dipole moments. Sensitivity analysis (Sobol indices) identifies dominant variables (e.g., solvent effects) contributing to discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
